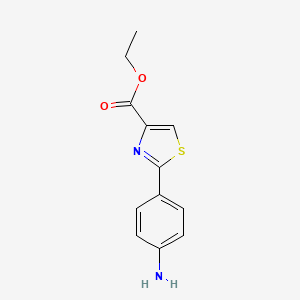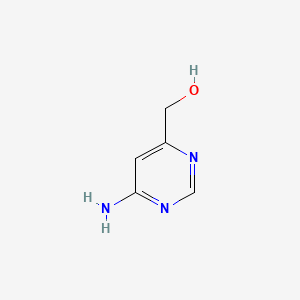
(6-氨基嘧啶-4-基)甲醇
描述
“(6-Aminopyrimidin-4-yl)methanol” is an organic compound with the molecular formula C5H7N3O . It has a molecular weight of 125.13 .
Molecular Structure Analysis
The InChI code for “(6-Aminopyrimidin-4-yl)methanol” is 1S/C5H7N3O/c6-5-1-4(2-9)7-3-8-5/h1,3,9H,2H2,(H2,6,7,8) . This indicates the presence of 5 carbon atoms, 7 hydrogen atoms, 3 nitrogen atoms, and 1 oxygen atom in the molecule .Physical And Chemical Properties Analysis
“(6-Aminopyrimidin-4-yl)methanol” has a molecular weight of 125.13 . The compound’s InChI code is 1S/C5H7N3O/c6-5-1-4(2-9)7-3-8-5/h1,3,9H,2H2,(H2,6,7,8) .科学研究应用
分子络合和磁性
4-氨基嘧啶与甲醇中的铜(II)络合会形成一个铜(II)配合物,该配合物表现出显着的反铁磁相互作用。该配合物以其独特的结构为特征,提供了对分子水平磁相互作用的见解,为材料科学和磁性操纵的进步铺平了道路 (Osanai, Ishida, & Nogami, 2005)。
溶解度和热力学行为
相关嘧啶衍生物在各种有机溶剂中的溶解度已得到细致的研究,突出了温度对溶解度的影响。此类研究对于理解这些化合物的溶解行为至关重要,这对药物制剂和化学工艺设计具有影响 (Yao, Xia, & Li, 2017)。
有机-无机杂化材料
基于硅钼酸盐/硅钨酸盐和氨基嘧啶的有机-无机杂化物的合成和表征证明了这些化合物在催化中的潜力,特别是在甲醇的氧化消除中。这些材料表现出有希望的荧光特性,并突出了材料科学和环境保护的交叉 (Chen et al., 2015)。
超分子化学和晶体工程
通过钯催化的交叉偶联反应开发双功能芳香族 N-杂环化合物为理解固态结构中的氢键基序奠定了基础。此类研究支持超分子试剂和材料的设计和合成,为晶体工程的更广泛领域做出贡献 (Aakeröy, Schultheiss, Desper, & Moore, 2007)。
配位化学和骨架调整
对具有 2-氨基嘧啶基配体的聚合银(I)配合物的骨架的研究强调了配位化合物的多功能性。通过操纵抗衡离子,研究人员可以调整配合物的结构,这对材料科学、催化和分子电子学的发展具有影响 (Wang 等人,2006)。
安全和危害
属性
IUPAC Name |
(6-aminopyrimidin-4-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O/c6-5-1-4(2-9)7-3-8-5/h1,3,9H,2H2,(H2,6,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVEGLLJWLCMNJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CN=C1N)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6-Aminopyrimidin-4-yl)methanol | |
CAS RN |
436851-94-4 | |
| Record name | (6-aminopyrimidin-4-yl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



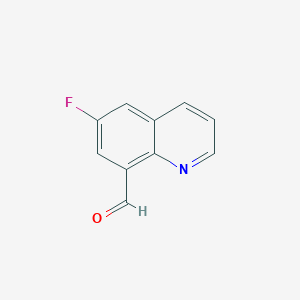
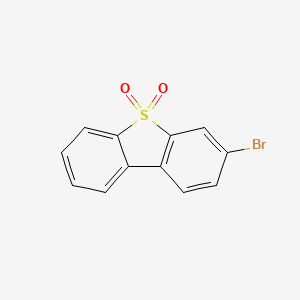
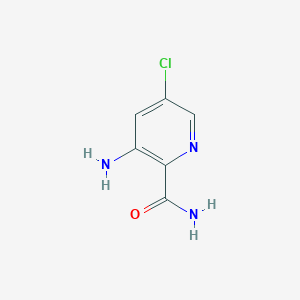
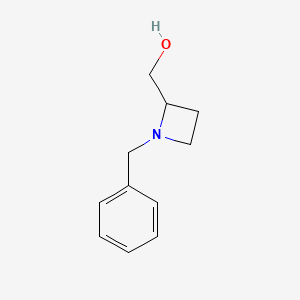

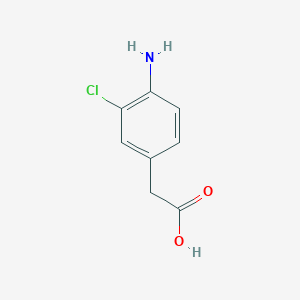
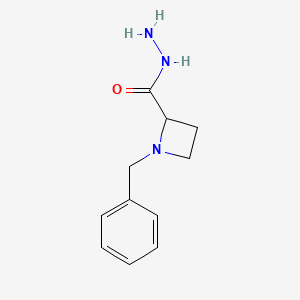
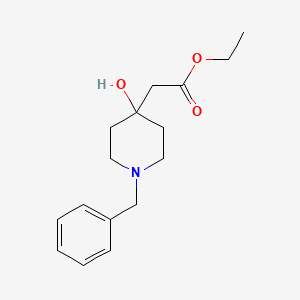
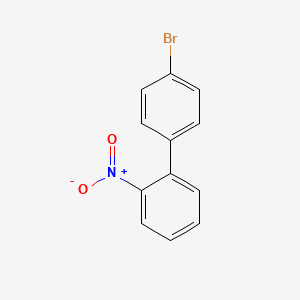

![1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde](/img/structure/B1291308.png)
